Ethyl a-D-thiomannopyranoside

Vue d'ensemble

Description

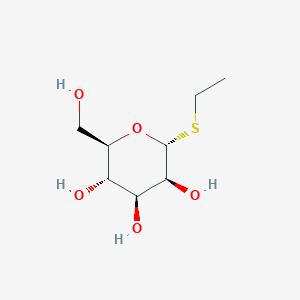

Ethyl α-D-thiomannopyranoside is a chemical compound with the molecular formula C8H16O5S and a molecular weight of 224.28 g/mol. It is a derivative of mannose, a type of sugar, and is characterized by the presence of an ethyl group and a sulfur atom in its structure. This compound is known for its antimicrobial properties, making it useful in the study of bacterial and fungal infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl α-D-thiomannopyranoside typically involves the reaction of mannose with ethyl thiol under specific conditions. The process generally includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using suitable protecting groups to prevent unwanted reactions.

Thioether Formation: The protected mannose is then reacted with ethyl thiol in the presence of a catalyst, such as a Lewis acid, to form the thioether linkage.

Deprotection: The protecting groups are removed to yield Ethyl α-D-thiomannopyranoside.

Industrial Production Methods

Industrial production of Ethyl α-D-thiomannopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl α-D-thiomannopyranoside undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl α-D-thiomannopyranoside can be synthesized through several methods, including mercaptolysis of glycosyl halides or through the use of thiol reagents in glycosylation reactions. The synthesis often involves protecting groups to ensure selectivity during the glycosylation process.

Key Characteristics:

- Molecular Formula: C_8H_16O_5S

- CAS Number: 5624-48-6

- Physical State: Typically a colorless to pale yellow liquid.

Biological Applications

ETM has shown promise in various biological applications, particularly in glycobiology and medicinal chemistry.

Glycosidase Inhibition

Research indicates that ETM can act as an inhibitor for certain glycosidases, enzymes critical for carbohydrate metabolism. This property makes it valuable in studying enzyme mechanisms and developing therapeutic agents for conditions like diabetes and cancer .

Antimicrobial Activity

Studies have demonstrated that ETM exhibits antimicrobial properties against various pathogens, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. This activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Drug Design

ETM serves as a model compound in drug design, particularly for glycoside-based therapeutics. Its structural properties allow researchers to explore modifications that enhance bioactivity and selectivity against target enzymes .

Material Science Applications

In materials science, ETM is utilized in the synthesis of complex carbohydrates and glycoconjugates, which are essential for developing new biomaterials. Its role as a glycosylation precursor facilitates the creation of polysaccharides with tailored properties for specific applications.

Nanotechnology

ETM-based nanoparticles have been developed for targeted drug delivery systems, enhancing the efficacy of anticancer treatments by improving the solubility and stability of therapeutic agents within biological systems .

Case Study: Antiviral Properties

A study conducted on the antiviral effects of ETM revealed its ability to inhibit HIV replication by targeting viral reverse transcriptase enzymes. This finding underscores the potential of ETM as a lead compound in developing antiviral therapies .

Case Study: Glycoconjugate Synthesis

Research on synthesizing glycoconjugates using ETM highlighted its effectiveness in creating complex carbohydrate structures necessary for vaccine development. The study demonstrated successful incorporation of ETM into polysaccharide chains, leading to enhanced immunogenicity .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Glycosidase Inhibition | Diabetes and cancer therapy | Effective inhibitor of specific glycosidases |

| Antimicrobial Activity | Treatment against bacterial infections | Inhibits growth of E. coli and Pseudomonas |

| Drug Design | Development of glycoside-based therapeutics | Serves as a model compound for drug modification |

| Material Science | Synthesis of complex carbohydrates | Facilitates development of tailored biomaterials |

| Nanotechnology | Targeted drug delivery systems | Enhances solubility and stability of drugs |

Mécanisme D'action

The antimicrobial activity of Ethyl α-D-thiomannopyranoside is primarily due to its ability to interfere with the cell wall synthesis of bacteria and fungi. The sulfur atom in its structure plays a crucial role in disrupting the normal function of enzymes involved in cell wall synthesis, leading to cell death.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl α-D-mannopyranoside: Similar structure but with a methyl group instead of an ethyl group.

4-Nitrophenyl α-D-mannopyranoside: Contains a nitrophenyl group, used as a substrate for enzyme assays.

4-Methylumbelliferyl α-D-mannopyranoside: Contains a fluorescent group, used in biochemical assays.

Uniqueness

Ethyl α-D-thiomannopyranoside is unique due to the presence of the sulfur atom and the ethyl group, which confer specific antimicrobial properties not found in its analogs. This makes it particularly useful in applications where antimicrobial activity is desired.

Activité Biologique

Ethyl α-D-thiomannopyranoside is a glycoside derivative of thiomannose that has garnered attention for its biological activities, particularly in the fields of glycosylation reactions and potential therapeutic applications. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis and Structural Characteristics

Ethyl α-D-thiomannopyranoside can be synthesized through various methods, including glycosylation reactions that utilize thioglycosides as donors. The synthesis often involves the use of specific reagents to facilitate the formation of glycosidic linkages. For instance, Crich et al. employed a double-inversion method to introduce β-mannopyranosyl linkages stereospecifically, highlighting the importance of conformational analysis in these reactions .

Table 1: Summary of Synthesis Methods for Ethyl α-D-Thiomannopyranoside

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Double-inversion | 1-benzenesulfinyl piperidine | ~20 | |

| Glycosylation with TTBP | Trifluoromethanesulfonic anhydride | High |

Antimicrobial Properties

Ethyl α-D-thiomannopyranoside exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, with specific focus on Gram-positive and Gram-negative bacteria. The compound’s mechanism is believed to involve disruption of bacterial cell wall synthesis due to its structural similarity to natural sugars utilized by bacteria.

Antiviral Activity

Recent research highlighted the potential antiviral properties of thiomannopyranosides, including ethyl α-D-thiomannopyranoside. These compounds have shown promise in inhibiting viral entry into host cells by interfering with glycoprotein interactions essential for viral fusion. For example, modifications to the thiomannopyranoside structure have been correlated with enhanced activity against enveloped viruses such as Ebola virus .

The biological activity of ethyl α-D-thiomannopyranoside can be attributed to its ability to mimic natural carbohydrates, allowing it to engage with various biological receptors and enzymes. The compound's thiol group plays a crucial role in these interactions, facilitating binding to proteins involved in cellular processes.

Case Studies

- Glycosylation Efficiency : In a study assessing the reactivity of different thioglycosides, ethyl α-D-thiomannopyranoside was evaluated for its efficiency in glycosylation reactions compared to other donors. The results indicated that it could serve as an effective donor for synthesizing complex oligosaccharides, which are important in drug development .

- Antiviral Studies : A comprehensive evaluation of various thiomannopyranosides showed that ethyl α-D-thiomannopyranoside exhibited a selective index comparable to established antiviral agents when tested against viral pseudotypes expressing glycoproteins from enveloped viruses .

Table 2: Biological Activities and Efficacy Data

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-QQGCVABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.